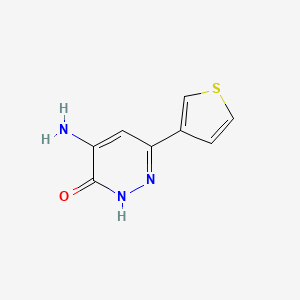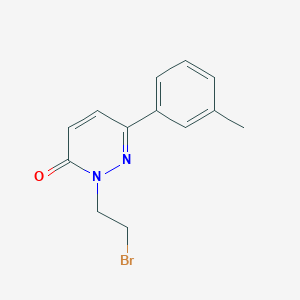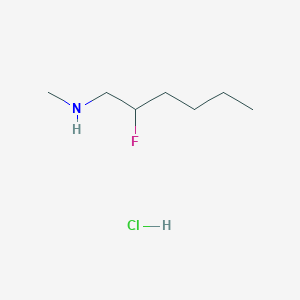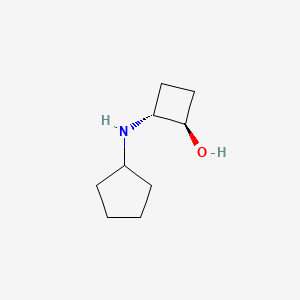
trans-2-(Cyclopentylamino)cyclobutan-1-ol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of trans-2-(Cyclopentylamino)cyclobutan-1-ol consists of a cyclobutane ring with a cyclopentylamino group and a hydroxyl group attached.Aplicaciones Científicas De Investigación
Kinetic Analysis in Nucleoside Dimers
A detailed kinetic analysis of the deamination reactions in cyclobutane dimers, specifically thymidylyl-3',5'-2'-deoxycytidine and 2'-deoxycytidylyl-3',5'-thymidine, reveals insights into the hydrolysis process of the imido amide group of the 5,6-saturated cytosine base. This process involves the formation of a carbinolamine intermediate, with a rate-determining step at physiological pH being a nucleophilic attack of hydroxide ion on the protonated 5,6-saturated cytosine base. The study also discusses the kinetic parameters and the pH dependence of the deamination process, providing a deeper understanding of the underlying chemical reactions in these cyclobutane dimers (Lemaire & Ruzsicska, 1993).
Antitumor Properties of Platinum Compounds
Research highlights the antitumor properties of Cycloplatam (ammine(cyclopentylamino)-S-(-)-malatoplatinum(II)) and its comparison with other platinum compounds like cisplatin, demonstrating its effectiveness in treating plasmacytoma MOPC-406 and its superior safety profile in terms of toxicity and nephrotoxicity. The findings point towards its potential application in cancer treatment and highlight the advancements in the development of less toxic, more effective antitumor drugs (Presnov & Konovalova, 1988).
Synthetic Approaches in Organic Chemistry
A novel synthetic approach to trans-1,2-diaminocyclobutane is discussed, emphasizing the borane-induced reductive ring-expansion reaction as a key feature. This synthesis route opens new possibilities for the creation of complex organic molecules and showcases the versatility of cyclobutane derivatives in chemical synthesis (Vergne et al., 1996).
Direcciones Futuras
Mecanismo De Acción
Target of Action
. This compound might interact with various biological targets, but without specific research data, it’s challenging to identify the exact targets and their roles.
Mode of Action
. These reactions could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Action Environment
. Environmental factors can significantly influence a compound’s action, and understanding these influences is crucial for optimizing the compound’s use.
Propiedades
IUPAC Name |
(1R,2R)-2-(cyclopentylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-6-5-8(9)10-7-3-1-2-4-7/h7-11H,1-6H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRRMINXTQCXHF-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Cyclopentylamino)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



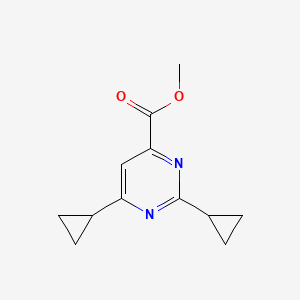
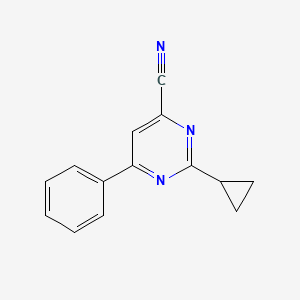
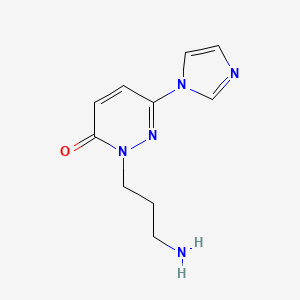

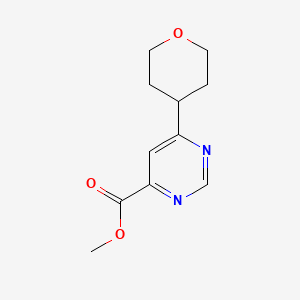

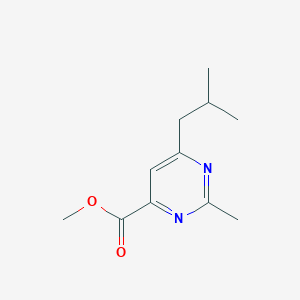

amine hydrochloride](/img/structure/B1484494.png)
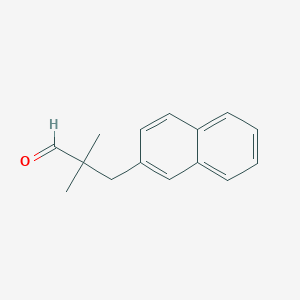
amine hydrochloride](/img/structure/B1484497.png)
